molecular formula C12H14N4O5 B4779198 1-(3,5-dinitrobenzoyl)-4-methylpiperazine

1-(3,5-dinitrobenzoyl)-4-methylpiperazine

Cat. No. B4779198
M. Wt: 294.26 g/mol
InChI Key: QJXVCACSGJSKAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dinitrobenzoyl)-4-methylpiperazine (DNBMP) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of piperazine and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of 1-(3,5-dinitrobenzoyl)-4-methylpiperazine is not fully understood, but it is believed to bind to proteins through non-covalent interactions, such as hydrogen bonding and van der Waals forces. This compound has been found to bind to specific sites on proteins, which could lead to changes in protein structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on proteins and cells. Studies have found that this compound can induce conformational changes in proteins, which could affect protein activity and function. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro, suggesting potential anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,5-dinitrobenzoyl)-4-methylpiperazine in lab experiments is its ability to bind to specific sites on proteins, which could provide valuable information about protein-ligand interactions. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of using this compound is its potential toxicity, which could affect the results of experiments.

Future Directions

There are several future directions for research involving 1-(3,5-dinitrobenzoyl)-4-methylpiperazine. One area of interest is the development of new drugs that target specific proteins, using this compound as a starting point. Additionally, further studies could investigate the potential anti-cancer properties of this compound and its effects on other diseases. Finally, researchers could explore the use of this compound in other applications, such as the study of protein-protein interactions.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its ability to bind to specific sites on proteins and induce conformational changes makes it a valuable tool in the study of protein-ligand interactions. Additionally, this compound has potential anti-cancer properties and could be used in the development of new drugs. While there are limitations to using this compound in lab experiments, its advantages make it a promising area of research for the future.

Scientific Research Applications

1-(3,5-dinitrobenzoyl)-4-methylpiperazine has been used in various scientific research applications, including the development of new drugs and the study of protein-ligand interactions. This compound has been found to bind to certain proteins, such as the human serum albumin (HSA) and the bovine serum albumin (BSA), which could be useful in drug development. Additionally, this compound has been used to study the binding affinity of proteins to ligands and to investigate the structural changes that occur upon binding.

properties

IUPAC Name

(3,5-dinitrophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O5/c1-13-2-4-14(5-3-13)12(17)9-6-10(15(18)19)8-11(7-9)16(20)21/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXVCACSGJSKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202686
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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